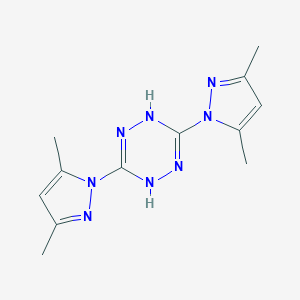

3,6-双(3,5-二甲基-1H-吡唑-1-基)-1,2-二氢-1,2,4,5-四嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through a one-pot, three-component process. This involves heating a mixture of 1,2-dihydro-3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, aldehydes, and dimedone with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding excellent yields (Adib et al., 2014). The crystal structure and synthesis mechanism of this compound involve molecular nucleophilic addition and intramolecular nucleophilic substitution reactions (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine has been determined using X-ray single crystal diffraction. This compound acts as an intermediate in the formation of s-tetrazine, and its structure is pivotal for understanding the synthesis mechanism (Zhang et al., 2014).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Diels-Alder reactions with an inverse electron demand, forming a range of cyclic heterodiene systems. The electron-withdrawing substituents in the pyrazole rings can significantly influence the rate of these cycloadditions (Rusinov et al., 2000).

Physical Properties Analysis

The physical properties of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine, including its crystal structure and thermal decomposition properties, have been extensively studied. These properties are crucial for understanding its stability and behavior under various conditions (Zhang et al., 2014).

Chemical Properties Analysis

The compound's reactivity in various chemical contexts, such as its behavior in the presence of different reagents and under various reaction conditions, demonstrates its versatile chemical properties. This includes its participation in cycloaddition reactions and its role as a precursor in the synthesis of other chemical compounds (Rusinov et al., 2000).

科学研究应用

电子器件

四嗪衍生物,包括“3,6-双(3,5-二甲基-1H-吡唑-1-基)-1,2-二氢-1,2,4,5-四嗪”,因其在电子器件中的潜在应用而被广泛研究 . 其独特的化学性质使其适用于该领域的各种应用 .

发光元件

这些化合物也因其在发光元件中的应用而被研究 . 其在激发时能够发射光,使其成为该应用的理想选择 .

光电转换元件

四嗪衍生物还在探索其在光电转换元件中的潜在应用 . 这些元件将光转换为电,这些化合物的独特性质可以提高其效率 .

图像传感器

“3,6-双(3,5-二甲基-1H-吡唑-1-基)-1,2-二氢-1,2,4,5-四嗪”在图像传感器中的应用是另一个研究领域 . 这些化合物的感光性质可能潜在地提高这些传感器的性能 .

荧光探针

安全和危害

The safety and hazards of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H315, H319, and H228 . The precautionary statements include P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

属性

IUPAC Name |

3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBAVOCGMVJPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of the crystal structure determination of 1,1′-bis (3,5-dimethyl-pyrazole) methenehydrazine (BDM)?

A1: Determining the single crystal structure of BDM provided crucial evidence for understanding the formation mechanism of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) []. The research confirmed that BDM acts as an intermediate in the synthesis of BDT. This discovery helps to elucidate the reaction pathway and provides valuable insights for optimizing BDT synthesis.

Q2: How does 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine behave as a ligand in coordination chemistry?

A2: This compound, often denoted as H2L, exhibits interesting coordination behavior. It can undergo oxidative dehydrogenation to form the aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (L), which acts as a bridging ligand in dinuclear ruthenium complexes [, ]. The resulting complexes, such as [(acac)2RuIII(L1)RuIII(acac)2] and [(bpy)2RuII(L)RuII(bpy)2]4+, exhibit rich redox chemistry and intriguing electronic properties, including mixed-valence states.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(E)-(4-Benzhydrylpiperazin-1-yl)iminomethyl]-N,N-diethylaniline](/img/structure/B31484.png)

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![(Z)-5-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]pent-3-enoic acid](/img/structure/B31494.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)